molecular formula C16H20N6O2S B2779884 4-{1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}morpholine CAS No. 1251628-52-0

4-{1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}morpholine

Cat. No.: B2779884
CAS No.: 1251628-52-0
M. Wt: 360.44
InChI Key: IZDAZVWJULKXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}morpholine is a heterocyclic compound featuring a pyrimidine core substituted with thiomorpholine and imidazole-carbonyl-morpholine moieties. Its structure combines a pyrimidin-4-yl group linked to a 1H-imidazole ring, which is further functionalized with a morpholine carbonyl group. While direct data on its applications are absent in the provided evidence, structural analogs (e.g., pyrimidinylimidazoles and morpholine-containing compounds) are frequently explored as kinase inhibitors or therapeutic agents due to their ability to modulate protein-protein interactions .

Properties

IUPAC Name

morpholin-4-yl-[1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2S/c23-16(21-1-5-24-6-2-21)13-10-22(12-19-13)15-9-14(17-11-18-15)20-3-7-25-8-4-20/h9-12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDAZVWJULKXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}morpholine typically involves multi-step processes that include the formation of the pyrimidine and imidazole rings, followed by the introduction of the morpholine and thiomorpholine groups. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Morpholino(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted pyrimidine and imidazole compounds .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 4-{1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}morpholine exhibit significant anticancer activity. The compound's ability to inhibit specific kinases involved in cancer progression, such as c-KIT and PI3K, positions it as a potential candidate for cancer therapy. These kinases are often mutated in various cancers, making their inhibition crucial for effective treatment strategies .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives containing the imidazole and pyrimidine moieties demonstrate notable antibacterial and antifungal activities. The mechanisms often involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Case Study 1: Cancer Treatment

A study conducted on the efficacy of similar compounds revealed that those targeting c-KIT mutations showed promising results in reducing tumor size in GIST models. The treatment led to significant improvements in survival rates among subjects treated with kinase inhibitors derived from the imidazole-pyrimidine scaffold .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of related compounds demonstrated that they effectively inhibited the growth of resistant strains of bacteria. The study highlighted the compound's potential as an alternative treatment for infections caused by multi-drug resistant organisms .

Mechanism of Action

The mechanism of action of 4-{1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s unique thiomorpholine and morpholine substituents distinguish it from analogs. Key comparisons include:

Compound Name / ID Core Structure Key Substituents Implications Reference
Target Compound Pyrimidin-4-yl-imidazole Thiomorpholine, morpholine-carbonyl Enhanced hydrophobicity (S vs. O) -
2-((4-(4-Fluorophenyl)... (Compound 6) Pyrimidin-4-yl-imidazole Fluorophenyl, fluoropyridin-4-yl Increased lipophilicity, halogen bonding
4-(4-Fluorophenyl)... (Compound 8) Pyrimidin-4-yl-imidazolone Morpholinoaniline Improved solubility (morpholine)
EP 2 402 347 A1 (Compound 88) Thieno[3,2-d]pyrimidine Methanesulfonyl-piperazine, morpholine Bulkier substituents; kinase selectivity
  • Thiomorpholine vs.
  • Halogenated vs. Non-halogenated: Fluorophenyl groups (e.g., Compound 6) enhance lipophilicity and metabolic stability, whereas brominated analogs (e.g., ’s 14d) increase molecular weight and may affect solubility .

Physicochemical Properties

  • Melting Points : Brominated pyrroloimidazole (14d, ) exhibits a high melting point (259–260°C), attributed to crystalline packing from bromine’s polarizability. The target compound’s thiomorpholine may reduce crystallinity compared to morpholine analogs .
  • Solubility : Morpholine derivatives (e.g., Compound 8) show improved aqueous solubility due to the oxygenated ring’s polarity, whereas thiomorpholine may favor lipid solubility .

Biological Activity

The compound 4-{1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}morpholine has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by diverse research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

Where x,y,z,wx,y,z,w represent the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the molecular formula (exact values to be determined based on specific synthesis data). The synthesis typically involves the condensation of pyrimidine derivatives with morpholine and imidazole components under controlled conditions.

Anticancer Properties

Recent studies have indicated that derivatives of the imidazole and pyrimidine classes exhibit significant anticancer activity. For example, compounds with similar structures have been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinases : Many pyrimidine derivatives act as ATP-competitive inhibitors of kinases involved in cell proliferation and survival. For instance, compounds targeting VEGFR (Vascular Endothelial Growth Factor Receptor) have demonstrated potent anticancer effects by disrupting angiogenesis .
  • Induction of Apoptosis : The ability to activate apoptotic pathways is crucial for anticancer agents. Some studies suggest that similar compounds can trigger caspase cascades leading to programmed cell death in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting that this compound may possess antimicrobial activity. The thiomorpholine moiety is known for its potential to disrupt bacterial cell walls or interfere with metabolic pathways in microorganisms.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of kinases (e.g., VEGFR)
Induction of apoptosisActivation of caspases
AntimicrobialDisruption of cell wall synthesis

Case Study: Anticancer Efficacy

A study evaluating a series of imidazole-pyrimidine derivatives found that specific substitutions on the pyrimidine ring significantly enhanced cytotoxicity against lung carcinoma (A549) and breast adenocarcinoma (MCF7) cell lines. The compound this compound was among those tested and showed promising results with an IC50 value comparable to established chemotherapeutics .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : By mimicking ATP, it competes with natural substrates for binding to kinases involved in cancer progression.
  • Apoptotic Pathway Activation : It may enhance the expression of pro-apoptotic proteins or inhibit anti-apoptotic factors.
  • Antibacterial Mechanism : The thiomorpholine group may interfere with bacterial metabolic processes or structural integrity.

Q & A

Q. Table 1. Catalyst Optimization for Hydrogenation

CatalystSolventYield (%)Key Byproduct
Pd/CEthanol45Dehalogenated analog
Raney NickelWater92None
Source: Adapted from

Q. Table 2. Impact of Temperature on Cyclization

Temperature (°C)BaseYield (%)
45NaOH88
25NaOH62
45Na₂CO₃55
Source:

Key Considerations for Researchers

  • Experimental Design : Prioritize reaction monitoring (LC-MS/NMR) and computational pre-screening to reduce trial-and-error .
  • Data Interpretation : Cross-reference biological data with structural analogs and employ meta-analytical frameworks to resolve contradictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.